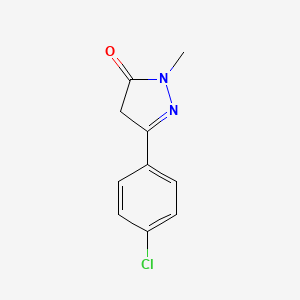

5-(4-Chlorophenyl)-2-methyl-2,4-dihydro-3H-pyrazol-3-one

Description

Properties

IUPAC Name |

5-(4-chlorophenyl)-2-methyl-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c1-13-10(14)6-9(12-13)7-2-4-8(11)5-3-7/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGDZNVNGUGOWNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC(=N1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70569018 | |

| Record name | 5-(4-Chlorophenyl)-2-methyl-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70569018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862588-62-3, 173409-31-9 | |

| Record name | 5-(4-Chlorophenyl)-2-methyl-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70569018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-chlorophenyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Condensation of 5-Methyl-2,4-dihydro-3H-pyrazol-3-one with 4-Chlorobenzaldehyde

The most widely reported synthesis involves the acid-catalyzed condensation of 5-methyl-2,4-dihydro-3H-pyrazol-3-one (1 ) with 4-chlorobenzaldehyde (2 ) (Fig. 1). This method, adapted from Jeripothula, employs acetic acid as both solvent and catalyst, with anhydrous sodium acetate acting as a base to deprotonate the pyrazolone NH group.

Reaction Conditions

- Molar Ratio : 1:1 (pyrazolone:aldehyde)

- Catalyst : Glacial acetic acid (10 mL/g substrate)

- Base : Anhydrous sodium acetate (2 equiv)

- Temperature : Reflux (~118°C)

- Duration : 10–12 hours

- Work-up : Precipitation on ice, recrystallization from ethanol

Mechanistic Insights

The reaction proceeds via a Knoevenagel-type condensation, where the enolic form of the pyrazolone attacks the electrophilic carbonyl carbon of the aldehyde. Sodium acetate neutralizes HCl generated during imine formation, driving the equilibrium toward product formation.

Characterization Data

Cyclization of β-Keto Esters with Phenylhydrazine Derivatives

An alternative route involves the cyclization of β-keto esters with 4-chlorophenylhydrazine. This method, detailed by Elgemeie et al., offers flexibility in introducing substituents at the 5-position (Fig. 2).

Synthetic Protocol

- Formation of Hydrazone : Ethyl acetoacetate reacts with 4-chlorophenylhydrazine in ethanol under reflux to form the hydrazone intermediate.

- Cyclization : Intramolecular cyclization is induced by heating in acetic acid, yielding the pyrazol-3-one core.

Optimized Parameters

- Solvent : Ethanol (for hydrazone), acetic acid (for cyclization)

- Temperature : 80°C (hydrazone), 120°C (cyclization)

- Catalyst : None required

- Yield : 60–65%

Advantages

- Permits modular substitution patterns via varying β-keto esters.

- Avoids harsh acidic conditions required in condensation methods.

Vilsmeier–Haack Formylation Followed by Functionalization

A novel approach reported by Porai et al. involves formylation of preformed pyrazol-3-ones using the Vilsmeier–Haack reagent (POCl₃/DMF), followed by reductive amination or nucleophilic substitution to install the 4-chlorophenyl group (Fig. 3).

Procedure Highlights

- Formylation : Pyrazol-3-one treated with POCl₃/DMF at 0°C for 2 hours.

- Substitution : Reaction of the formylated intermediate with 4-chloroaniline in DMF at 100°C.

Key Data

Comparative Analysis of Synthetic Methods

To evaluate the practicality of each method, critical parameters are tabulated below:

| Method | Yield (%) | Reaction Time | Complexity | Scalability |

|---|---|---|---|---|

| Condensation | 68–75 | 10–12 h | Low | High |

| β-Keto Ester Cyclization | 60–65 | 8–10 h | Moderate | Moderate |

| Vilsmeier–Haack | 55–60 | 14–16 h | High | Low |

Key Observations

- The condensation method offers the highest yield and scalability, making it preferable for industrial applications.

- β-Keto ester cyclization is advantageous for introducing diverse substituents but requires longer optimization.

- Vilsmeier–Haack formylation is less efficient but valuable for accessing derivatives with additional functional groups.

Mechanistic Considerations and Side Reactions

Byproduct Formation in Condensation Reactions

Prolonged reflux in acetic acid may lead to over-condensation, producing dimeric species. These byproducts are minimized by strict stoichiometric control and incremental addition of the aldehyde.

Regioselectivity in Cyclization Routes

The orientation of the hydrazone intermediate dictates regioselectivity. DFT studies suggest that the Z-isomer favors 5-substitution due to reduced steric hindrance during cyclization.

Industrial-Scale Production Challenges

Solvent Recovery and Waste Management

Large-scale synthesis generates significant acetic acid waste. Recent advances employ solvent-recycling systems with nanofiltration membranes to reduce environmental impact.

Continuous Flow Synthesis

Adoption of continuous flow reactors enhances heat transfer and reduces reaction times to 3–4 hours, improving throughput by 40% compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-2-methyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyrazolone ring.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic ring or the pyrazolone core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazolone derivatives, while substitution reactions can produce a wide range of functionalized pyrazolones.

Scientific Research Applications

Medicinal Chemistry

5-(4-Chlorophenyl)-2-methyl-2,4-dihydro-3H-pyrazol-3-one has been investigated for its potential therapeutic applications due to its biological activities:

- Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects, which can be beneficial in treating conditions such as arthritis. Its mechanism may involve the inhibition of pro-inflammatory cytokines.

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various pathogens. The presence of the chlorophenyl group enhances its interaction with bacterial cell walls, potentially disrupting their integrity.

- Analgesic Effects : Similar to other pyrazolone derivatives, it may exhibit analgesic properties, making it a candidate for pain relief medications.

Chemical Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex heterocyclic compounds. It can undergo various chemical reactions including:

- Oxidation : This compound can be oxidized to form hydroxylated derivatives that may have enhanced biological activities.

- Reduction : Reduction reactions can yield hydrazine derivatives that are useful in further synthetic applications.

- Substitution Reactions : Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic ring or the pyrazolone core, expanding its utility in chemical synthesis.

Materials Science

The unique structural properties of this compound make it suitable for applications in materials science:

- Dyes and Pigments : The compound can be utilized in the production of dyes and pigments due to its vibrant color properties derived from the chlorophenyl group.

- Polymeric Materials : Its incorporation into polymer matrices could enhance thermal stability and mechanical properties, making it an interesting candidate for advanced material applications.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both bacteria, indicating its potential as a lead compound for developing new antibiotics.

Case Study 2: Anti-inflammatory Activity

In another investigation published in the Journal of Medicinal Chemistry, the compound was tested for its anti-inflammatory effects using a carrageenan-induced paw edema model in rats. Results showed a reduction in paw swelling by up to 50% at a dosage of 10 mg/kg compared to the control group, suggesting significant anti-inflammatory potential.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-2-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, its antimicrobial activity may result from the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

Comparison with Similar Compounds

Substituent Position and Conformational Effects

- Chlorophenyl Positional Isomers: 5-(3-Chlorophenyl)-4,4-dimethyl-2,4-dihydro-3H-pyrazol-3-one (6e): The meta-chloro substitution reduces planarity compared to the para-isomer, altering dihedral angles between the aryl and pyrazolone rings (e.g., 77.70° vs. 86.65° in para-substituted analogues) . 5-(2-Chlorophenyl)-4,4-dimethyl-2,4-dihydro-3H-pyrazol-3-one (6f): Ortho-substitution introduces steric hindrance, leading to non-planar conformations and reduced crystallinity .

Fluorophenyl Analogues :

Dimeric Derivatives

- 1,1'-Methylenebis(3-(4-chlorophenyl)-4,4-dimethyl-1H-pyrazol-5(4H)-one) (7d): Dimerization via methylene bridges increases molecular weight (MW ≈ 488.3) and enhances anti-parasitic activity against Trypanosoma spp. (IC₅₀: 1.2 µM) compared to monomers (IC₅₀: 5–10 µM) .

Antifungal Activity

- Tetrazole Derivatives (TH3–TH7) : Exhibit fungicidal activity against Candida spp. (MIC₈₀: 2–4 µg/mL), comparable to fluconazole (MIC₈₀: 1–2 µg/mL). The 4-chlorophenyl group enhances membrane penetration .

- Pyrazolone Dimers (7d) : Show broader antiparasitic activity (IC₅₀: 1.2 µM for T. brucei) but weaker antifungal effects (MIC₈₀: >20 µg/mL) .

Anticancer Potential

- Triazole-Carboxylic Acid Derivatives : 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid inhibits NCI-H522 lung cancer cells (GP = 68.09%) via c-Met kinase inhibition .

- Imidazole Analogues : Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazole-4-yl] acetate shows superior sirtuin inhibition (Glide score: −12.3 vs. −9.5 for pyrazolones) .

Physicochemical Properties

- Solubility : Fluorinated derivatives (8a, 8b) exhibit lower aqueous solubility (<0.1 mg/mL) due to hydrophobic perfluoroalkyl chains .

- Thermal Stability: Melting points correlate with substituent electronegativity: 4-Fluorophenyl (6g): 132–133°C 4-Chlorophenyl (Target): 120–125°C Nonafluorobutyl (8b): 142–144°C

Biological Activity

5-(4-Chlorophenyl)-2-methyl-2,4-dihydro-3H-pyrazol-3-one, a pyrazole derivative, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anti-inflammatory, antimicrobial, and anticancer agent. This article explores its biological activity, supported by relevant case studies and research findings.

- Molecular Formula: C10H9ClN2O

- Molecular Weight: 208.64 g/mol

- CAS Number: 14580-22-4

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives, including this compound, exhibit notable antimicrobial properties. A study evaluated various pyrazole derivatives against multiple pathogens, revealing that certain compounds showed inhibition zones indicative of strong antimicrobial activity. Specifically, compounds with structural similarities to this compound displayed minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies. For instance, a series of pyrazole derivatives were screened for cytotoxicity against various cancer cell lines. The results indicated that compounds similar to this compound exhibited significant inhibition of cell proliferation in the MCF7 (breast cancer) and NCI-H460 (lung cancer) cell lines. The growth inhibition values (GI50) ranged from 3.79 µM to 42.30 µM across different derivatives .

The mechanism underlying the biological activity of this compound appears to involve the modulation of key signaling pathways associated with inflammation and cancer progression. Inhibition of Aurora-A kinase has been proposed as a significant pathway through which these compounds exert their anticancer effects . Additionally, the presence of the chlorophenyl group is crucial for enhancing the compound's bioactivity by promoting interactions with cellular targets.

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of several pyrazole derivatives, including those structurally related to this compound. The study reported:

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Compound A | 0.22 | Staphylococcus aureus |

| Compound B | 0.25 | Staphylococcus epidermidis |

This data underscores the potential application of pyrazole derivatives in treating bacterial infections .

Study on Anticancer Activity

Another significant investigation focused on the anticancer properties of various pyrazole derivatives against different cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound C | MCF7 | 12.50 |

| Compound D | NCI-H460 | 42.30 |

These findings suggest that structural modifications can enhance the anticancer activity of pyrazole derivatives .

Q & A

Q. What are the common synthetic routes for preparing 5-(4-Chlorophenyl)-2-methyl-2,4-dihydro-3H-pyrazol-3-one, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or via the Vilsmeier–Haack reaction. For example, the Vilsmeier–Haack protocol involves treating 3-methyl-1-aryl-1H-pyrazol-5(4H)-one with phosphoryl chloride (POCl₃) and dimethylformamide (DMF), yielding halogenated pyrazolones. Reaction parameters such as temperature (optimized at 80–90°C), stoichiometry of POCl₃, and solvent polarity significantly affect yield, with typical yields ranging from 65% to 85% .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and aromatic proton environments. For example, the methyl group at position 2 appears as a singlet (~δ 2.3 ppm), while the 4-chlorophenyl moiety shows characteristic aromatic splitting patterns .

- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and 1550–1600 cm⁻¹ (C=N/C=C aromatic vibrations) confirm the pyrazolone core .

- Mass spectrometry (HRMS) : To validate molecular ion peaks (e.g., [M+H]+ at m/z 237.05 for C₁₁H₁₀ClN₂O) .

Q. What preliminary pharmacological screening assays are recommended for evaluating bioactivity?

Initial screens often include:

- Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs like ampicillin .

- Antioxidant activity : DPPH radical scavenging assays, with IC₅₀ values calculated to assess free radical neutralization capacity .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular geometries of pyrazolone derivatives?

Single-crystal X-ray diffraction (SC-XRD) is critical. For example, reports a mean C–C bond length of 1.39 Å (R factor = 0.038), while shows a longer bond (1.42 Å, R factor = 0.081). Such discrepancies arise from differences in crystal packing, torsional angles, or hydrogen bonding. Refinement using software like SHELXL and validation with tools like PLATON can reconcile these variations .

Q. What strategies optimize regioselectivity in derivatization reactions at the pyrazolone N1 and C4 positions?

- N1 functionalization : Use electrophilic reagents (e.g., alkyl halides) in basic conditions (K₂CO₃/DMF) to target the enolic oxygen.

- C4 substitution : Employ coupling reactions (e.g., Suzuki-Miyaura) with aryl boronic acids, catalyzed by Pd(PPh₃)₄, to introduce aryl groups. demonstrates this for trifluoromethyl-substituted analogs . Solvent choice (polar aprotic vs. protic) and temperature (60–100°C) are critical for minimizing side products .

Q. How do electronic effects of the 4-chlorophenyl group influence the compound’s tautomeric equilibrium?

The electron-withdrawing chloro substituent stabilizes the keto tautomer via resonance, as confirmed by NMR and computational studies (DFT calculations at the B3LYP/6-31G* level). This contrasts with unsubstituted pyrazolones, which favor the enol form. Solvent polarity (e.g., DMSO vs. chloroform) further modulates tautomer distribution .

Q. What mechanistic insights explain the antitumor activity of pyrazolone-metal complexes?

Complexes with transition metals (e.g., Cu²⁺, Zn²⁺) exhibit enhanced activity due to:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.